3-amino-N-methyl-N-phenylbenzenesulfonamide
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Overview
Description
3-amino-N-methyl-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-N-phenylbenzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions . A common synthetic route includes the following steps:
N-methylation of aniline: Aniline is reacted with methyl iodide in the presence of a base such as sodium hydroxide to form N-methylaniline.
Sulfonylation: N-methylaniline is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-amino-N-methyl-N-phenylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with an amino group directly attached to the benzene ring.
N-methylbenzenesulfonamide: Lacks the amino group present in 3-amino-N-methyl-N-phenylbenzenesulfonamide.
N-phenylbenzenesulfonamide: Lacks the methyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl group on the sulfonamide structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-N-methyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTWZZFSPBHOIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395821 |
Source
|
Record name | 3-amino-N-methyl-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-99-8 |
Source
|
Record name | 3-amino-N-methyl-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-METHYL-N1-PHENYLMETANILAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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